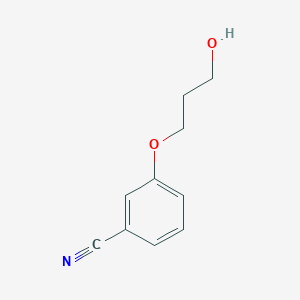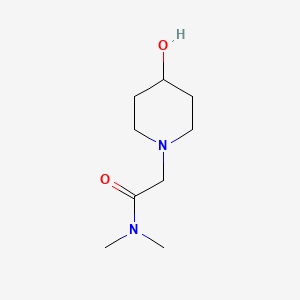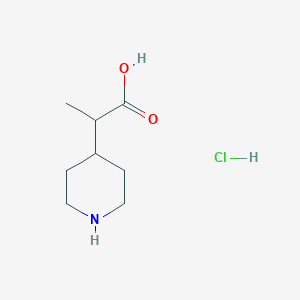
2-Piperidin-4-ylpropanoic acid hydrochloride
Übersicht
Beschreibung
“2-Piperidin-4-ylpropanoic acid hydrochloride” is a synthetic organic compound . It has an empirical formula of C8H16ClNO2 and a molecular weight of 193.67 . It is provided for research use only.
Molecular Structure Analysis
The molecular structure of “2-Piperidin-4-ylpropanoic acid hydrochloride” can be represented by the SMILES string Cl.CC(C1CCNCC1)C(O)=O . The InChI key for this compound is MREIBYGLZDNCGA-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2-Piperidin-4-ylpropanoic acid hydrochloride” is a solid . Its molecular formula is C8H16ClNO2 and it has a molecular weight of 193.67 .
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
The crystal and molecular structure of 2-Piperidin-4-ylpropanoic acid hydrochloride, characterized as 4-carboxypiperidinium chloride, was analyzed using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. This study provides detailed insights into the orthorhombic crystal structure, space group, and hydrogen bonding interactions, highlighting the compound's conformational and structural characteristics (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Pharmacodynamics of Tolperisone
Tolperisone, a derivative of 2-Piperidin-4-ylpropanoic acid hydrochloride, has been reviewed for its pharmacodynamic effects, including actions on sodium and calcium channels. This compound is utilized in treating spasticity and related pains due to its centrally acting muscle relaxant properties. The review encapsulates tolperisone's mechanism of action and its basic pharmacodynamic effects, providing a foundational understanding of its application in clinical practice (Tekes, 2014).
Synthesis and Bioactivity Studies
A study on the synthesis and bioactivity of Mannich bases with piperidine moiety, including derivatives of 2-Piperidin-4-ylpropanoic acid hydrochloride, explored their cytotoxicity and carbonic anhydrase inhibitory activities. This research contributes to understanding the compound's potential therapeutic applications and the need for chemical modifications to enhance its drug candidate profile (Unluer et al., 2016).
Corrosion Inhibition Efficiency
The efficacy of piperidine derivatives, including those related to 2-Piperidin-4-ylpropanoic acid hydrochloride, as corrosion inhibitors on iron surfaces was investigated through DFT and Monte Carlo dynamics studies. This research offers insights into the interaction mechanisms of these compounds with iron, providing a theoretical basis for their application as corrosion inhibitors (Belghiti et al., 2018).
Antimicrobial Activity
The antimicrobial activities of synthesized (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, a derivative of 2-Piperidin-4-ylpropanoic acid hydrochloride, were evaluated against various pathogens. This study highlights the compound's moderate antimicrobial effectiveness, suggesting potential for further investigation as an antimicrobial agent (Ovonramwen, Owolabi, & Oviawe, 2019).
Zukünftige Richtungen
Piperidine derivatives have been the subject of recent advances in synthesis and pharmacological applications . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
2-piperidin-4-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(8(10)11)7-2-4-9-5-3-7;/h6-7,9H,2-5H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREIBYGLZDNCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-4-ylpropanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B1523187.png)
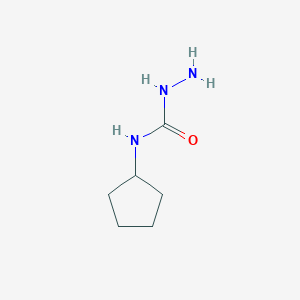
![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B1523189.png)
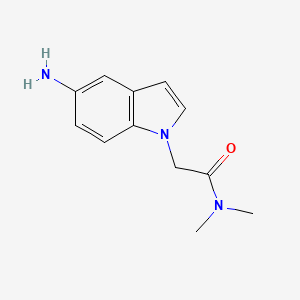
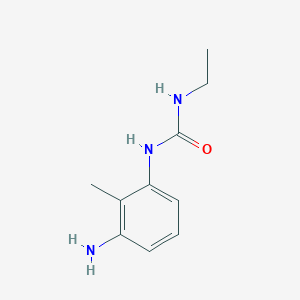
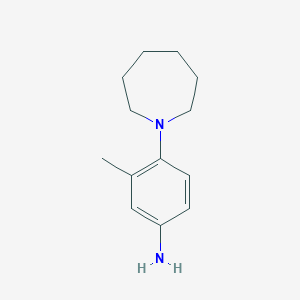

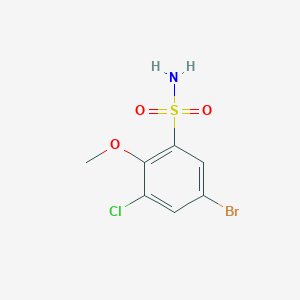
![2-[5-amino-3-(1-benzofuran-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1523198.png)
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B1523202.png)
![1-[2-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523204.png)
![{[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine](/img/structure/B1523205.png)
